molecular formula C6H10O2 B6269091 6-Methyldihydro-2H-pyran-3(4H)-one CAS No. 43152-89-2

6-Methyldihydro-2H-pyran-3(4H)-one

Cat. No.: B6269091
CAS No.: 43152-89-2
M. Wt: 114.1
InChI Key:
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Description

6-Methyldihydro-2H-pyran-3(4H)-one is an organic compound with the molecular formula C6H10O It is a derivative of dihydropyran, characterized by the presence of a methyl group at the 6th position and a ketone functional group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyldihydro-2H-pyran-3(4H)-one can be synthesized through several methods. One common approach involves the cyclization of 6-methyl-3,4-dihydro-2H-pyran. This process typically requires the use of catalysts such as molecular iodine or titanocene, which facilitate the formation of the pyran ring under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of hydrophobic ionic liquids as reaction media has been shown to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyldihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted pyrans.

Scientific Research Applications

6-Methyldihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyldihydro-2H-pyran-3(4H)-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyldihydropyran: Similar in structure but lacks the ketone group.

    3,4-Dihydro-2H-pyran: Lacks the methyl group at the 6th position.

    6-Fluoro-3,4-dihydro-2H-pyran: Contains a fluorine atom instead of a methyl group.

Uniqueness

6-Methyldihydro-2H-pyran-3(4H)-one is unique due to the presence of both a methyl group and a ketone functional group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-methyloxan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-3-6(7)4-8-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVZYONXFQBJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43152-89-2
Record name 6-methyloxan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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